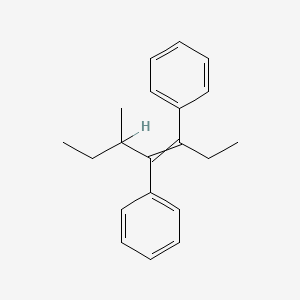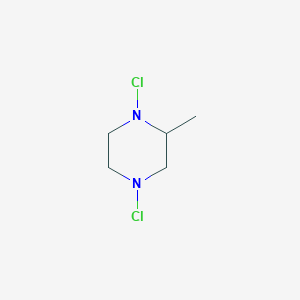
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with a hydroxyl group and a dimethylpentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2,4-dimethylpentanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of 2-(3-hydroxyphenyl)-2,4-dimethylpentanol.
Substitution: Formation of methyl 2-(3-alkoxyphenyl)-2,4-dimethylpentanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenolic compound, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-methoxyphenyl)-2,4-dimethylpentanoate
- Methyl 2-(3-hydroxyphenyl)-2,4-dimethylhexanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate is unique due to the specific positioning of the hydroxyl group on the phenyl ring and the dimethylpentanoate chain. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-10(2)9-14(3,13(16)17-4)11-6-5-7-12(15)8-11/h5-8,10,15H,9H2,1-4H3 |
Clave InChI |
PRDZDMCAHCBQGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C1=CC(=CC=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


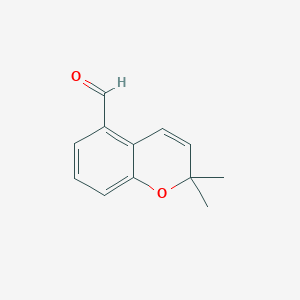
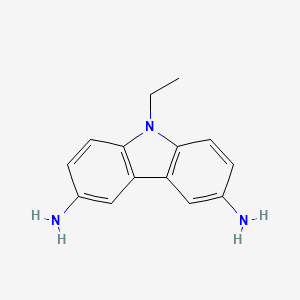
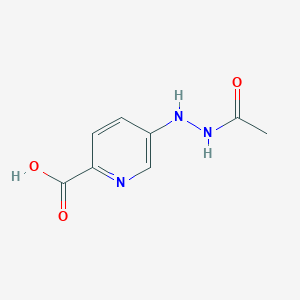
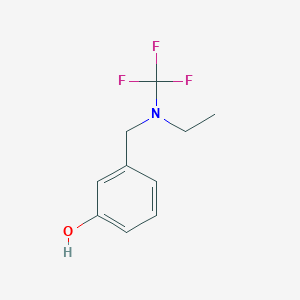
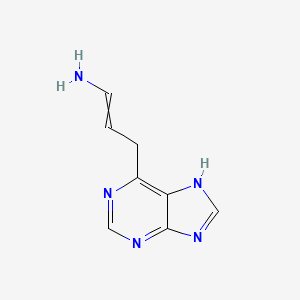
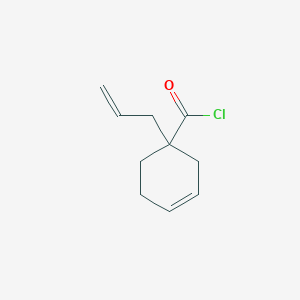
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
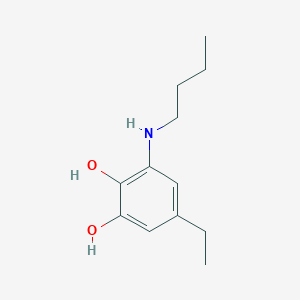
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
